(Z)-3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide
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Description
(Z)-3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide is a useful research compound. Its molecular formula is C22H21ClN2O3S2 and its molecular weight is 460.99. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound exhibits anti-inflammatory properties due to its structural resemblance to leukotriene receptor antagonists. It can potentially modulate inflammatory responses by interfering with leukotriene signaling pathways .
- The compound serves as a key intermediate in the synthesis of 3-[(E)-2-(7-chloroquinolin-2-yl)vinyl]benzaldehyde, which is a critical step in the production of the leukotriene receptor antagonist Montelukast. Montelukast is used to manage asthma and allergic rhinitis .
- The compound can participate in Rhodium(III)-catalyzed [3 + 2]-spiroannulation reactions. These reactions lead to the formation of highly rigid spirolactones, which have potential applications in drug discovery and materials science .
- Through C(sp3)–H functionalization, the compound can be transformed into bioactive azaarene-substituted lactic acids and β-hydroxy esters. These compounds may have pharmaceutical or biological activity .
- The compound can be used to synthesize 3-hydroxy-2H-indol-2-ones. These derivatives are interesting due to their potential as bioactive molecules or building blocks for more complex structures .
- The compound can undergo C(sp3)–H functionalization to yield 2-alkenylazaarenes. These compounds may find applications in organic synthesis, materials chemistry, or as intermediates in drug development .
Anti-Inflammatory Agents
Leukotriene Receptor Antagonist (Montelukast) Intermediate
Spirolactone Synthesis
Bioactive Lactic Acids and Esters
Indolone Derivatives
2-Alkenylazaarenes
properties
IUPAC Name |
3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S2/c23-18-9-5-4-8-16(18)13-19-21(28)25(22(29)30-19)11-10-20(27)24-17(14-26)12-15-6-2-1-3-7-15/h1-9,13,17,26H,10-12,14H2,(H,24,27)/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRQQSUIVSMGHJ-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.